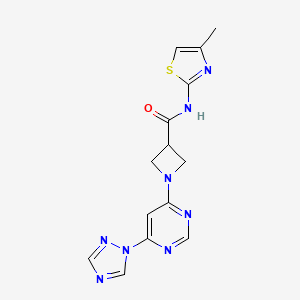

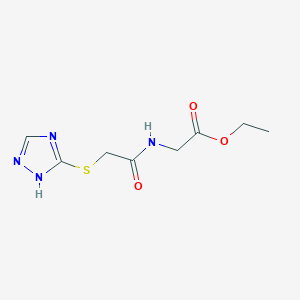

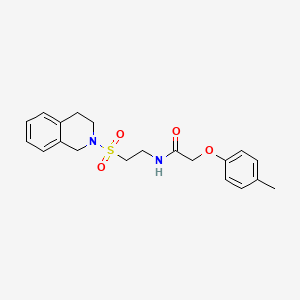

6-fluoro-3-(1-isonicotinoylpiperidin-4-yl)quinazoline-2,4(1H,3H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole” is a chemical compound with the empirical formula C12H13FN2O . It has a molecular weight of 220.24 . This compound is an important intermediate product in the synthesis of paliperidone, which is the primary active metabolite of the older antipsychotic risperidone .

Synthesis Analysis

A synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described . The target products were obtained with 55–92% yields in relatively short reaction times .Aplicaciones Científicas De Investigación

Facile Synthesis and Chemical Properties

Quinazoline derivatives, including structures related to 6-fluoro-3-(1-isonicotinoylpiperidin-4-yl)quinazoline-2,4(1H,3H)-dione, have been synthesized through a variety of methods. For instance, a study by Tran et al. (2005) describes a facile synthesis of substituted 3-amino-1H-quinazoline-2,4-diones, showcasing the chemical flexibility and potential utility of these compounds in further chemical modifications and applications A Facile Synthesis of Substituted 3-amino-1H-quinazoline-2,4-diones.

Antimicrobial and Cytotoxic Activities

Quinazoline derivatives have shown significant biological activities, including antimicrobial and cytotoxic effects. Khlebnikova et al. (2020) synthesized fluorine-containing 6,7-dihydroindazolone and 6,7-dihydrobenzisoxazolone derivatives, which demonstrated marked antiproliferative activity, potentially through the induction of apoptosis Synthesis and Cytotoxic Activity of Fluorine-Containing 6,7-Dihydroindazolone and 6,7-Dihydrobenzisoxazolone Derivatives.

Applications in DNA Gyrase Inhibition

Quinazolinediones have been investigated for their ability to inhibit bacterial gyrase and DNA topoisomerase IV, with research by Malik et al. (2011) highlighting their fluoroquinolone-like inhibitory activities against wild-type and mutant strains of Mycobacterium smegmatis Fluoroquinolone and Quinazolinedione Activities against Wild-Type and Gyrase Mutant Strains of Mycobacterium smegmatis.

Photophysical Properties for Material Science Applications

In material science, quinazoline derivatives have been explored for their photophysical properties. Bojinov and Panova (2007) synthesized novel benzo[de]isoquinoline-1,3-dione fluorophores, showing potential applications in fluorescent materials due to their excellent photostability Synthesis and Absorption Properties of New Yellow-Green Emitting Benzo(de)isoquinoline-1,3-diones Containing Hindered Amine and 2-Hydroxyphenylbenzotriazole Fragments.

Propiedades

IUPAC Name |

6-fluoro-3-[1-(pyridine-4-carbonyl)piperidin-4-yl]-1H-quinazoline-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN4O3/c20-13-1-2-16-15(11-13)18(26)24(19(27)22-16)14-5-9-23(10-6-14)17(25)12-3-7-21-8-4-12/h1-4,7-8,11,14H,5-6,9-10H2,(H,22,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFTKWNAMWFXYNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C(=O)C3=C(C=CC(=C3)F)NC2=O)C(=O)C4=CC=NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-fluoro-3-(1-isonicotinoylpiperidin-4-yl)quinazoline-2,4(1H,3H)-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

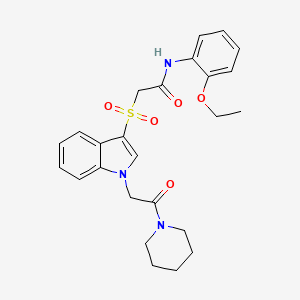

![methyl 6-acetyl-2-[[4-(2-methylpiperidin-1-yl)sulfonylbenzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2836511.png)

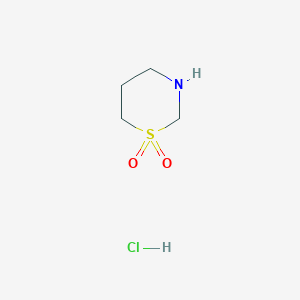

![Benzyl 2-(4,6,7,8-tetramethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate](/img/structure/B2836512.png)

![2-(3-chlorophenyl)-3-oxo-N-(2-(trifluoromethyl)phenyl)-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2836517.png)

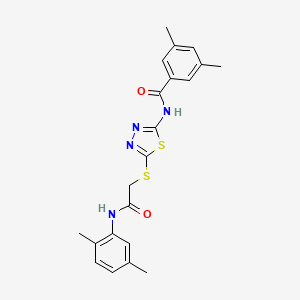

![3-(3-chlorophenyl)-1-[2-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-oxoethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2836524.png)

![1-Cyclobutyl-2-[(2-phenylmethoxyphenoxy)methyl]aziridine](/img/structure/B2836526.png)

![(E)-3-(4-tert-butylphenyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B2836529.png)